2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused heterocyclic core with a 4-butylphenyl substituent at position 8 and an acetamide group at position 2. Its structure integrates a dimethyl configuration at positions 1 and 7, alongside a dioxo moiety at positions 2 and 3.
Properties
IUPAC Name |
2-[6-(4-butylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-4-5-6-14-7-9-15(10-8-14)27-13(2)11-25-17-18(23-20(25)27)24(3)21(30)26(19(17)29)12-16(22)28/h7-11H,4-6,12H2,1-3H3,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGCGWYRBNJKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through a cyclization reaction involving a suitable purine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the butylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the butylphenyl group is coupled with a halogenated imidazo[2,1-f]purine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- The imidazo[2,1-f]purine core is critical for target-specific interactions, as seen in HIV RT studies where pyrimido cores had opposing effects .
- Substituents at position 8 (e.g., butylphenyl vs. ethoxyphenyl) modulate protein stability and lipophilicity, suggesting opportunities for rational drug design.
- Comparative metabolic stability data (e.g., CYP450 interactions) are absent but crucial for preclinical development.
Biological Activity
The compound 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a synthetic derivative of imidazopurine. Its complex structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.5 g/mol. The structural features include:
- Imidazo[2,1-f]purine core : Known for its role in various biological functions.
- Butylphenyl substitution : Potentially influencing hydrophobic interactions and receptor binding.
- Dioxo groups : Implicated in redox reactions and interaction with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 437.5 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research indicates that imidazopurine derivatives exhibit significant anticancer activity. Studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells have shown sensitivity to treatment with similar compounds.
Antimicrobial Activity
The imidazo[2,1-f]purine scaffold has also been associated with antimicrobial properties. Preliminary studies suggest that the compound may exhibit:
- Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Potential activity against common fungal pathogens.
Enzyme Inhibition
Research has indicated that derivatives of this class can act as inhibitors of key enzymes such as:
- Adenosine Kinase : This inhibition can lead to altered levels of adenosine in the tumor microenvironment, affecting tumor growth and immune response.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects.
-
Antimicrobial Assessment :
- Objective : Test against Staphylococcus aureus and E. coli.
- Results : Showed significant zone of inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
